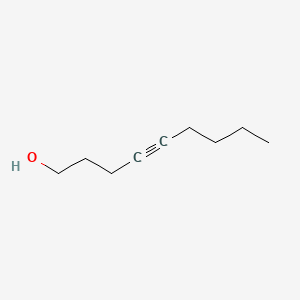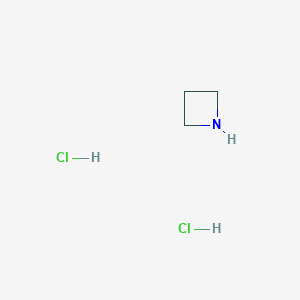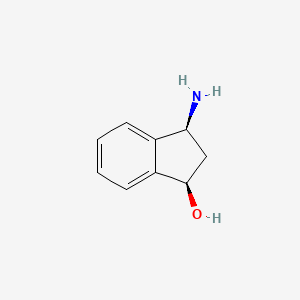![molecular formula C7H8O3 B11923066 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a chemical compound with the molecular formula C7H8O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a heptane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The spirocyclic ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products:
Oxidation: 4-Oxo-5-oxaspiro[2.4]heptane-1-carboxylic acid.
Reduction: 4-Oxo-5-oxaspiro[2.4]heptane-1-methanol.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. Further research is needed to elucidate the specific pathways involved.
Comparación Con Compuestos Similares
- 5-Oxaspiro[2.4]heptane-1-carboxaldehyde
- 1-Oxaspiro[2.4]heptane
Comparison: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is unique due to the presence of both an oxo group and an aldehyde group within the spirocyclic structure. This dual functionality provides distinct reactivity compared to similar compounds, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-oxo-5-oxaspiro[2.4]heptane-2-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c8-4-5-3-7(5)1-2-10-6(7)9/h4-5H,1-3H2 |
Clave InChI |
XPAFOKLETFZAQS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C12CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)





